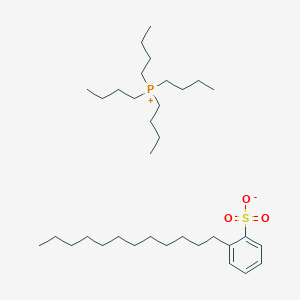
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) is an organophosphonium salt that combines a tetrabutylphosphonium cation with a 2-dodecylbenzenesulfonate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium 2-dodecylbenzenesulfonate typically involves the reaction of tetrabutylphosphonium hydroxide with 2-dodecylbenzenesulfonic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction methods.
Industrial Production Methods
Industrial production of tetrabutylphosphonium 2-dodecylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonium salts.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, reduced phosphonium salts, and substituted phosphonium compounds .
Aplicaciones Científicas De Investigación
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of tetrabutylphosphonium 2-dodecylbenzenesulfonate involves its ability to interact with various molecular targets. The tetrabutylphosphonium cation can facilitate the transfer of ions across phases, while the 2-dodecylbenzenesulfonate anion can interact with hydrophobic surfaces, enhancing the solubility and reactivity of the compound . These interactions are crucial for its effectiveness as a phase-transfer catalyst and surfactant .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylphosphonium benzenesulfonate
- Tetrabutylphosphonium 4-methylbenzenesulfonate
- Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate
- Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate
Uniqueness
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) is unique due to its long alkyl chain, which enhances its hydrophobic interactions and makes it particularly effective in applications requiring strong surfactant properties. This distinguishes it from other similar compounds with shorter alkyl chains .
Propiedades
Número CAS |
111503-99-2 |
|---|---|
Fórmula molecular |
C11H23NO3 |
Peso molecular |
0 |
Sinónimos |
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















